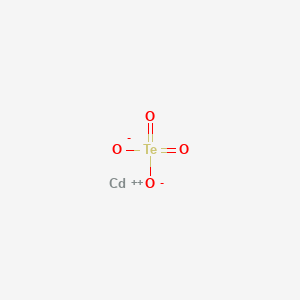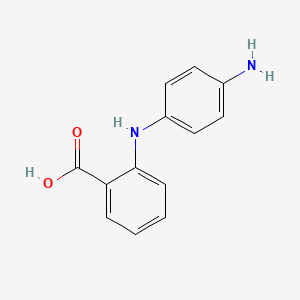![molecular formula C14H14O B13818085 [1,1-Biphenyl]-2-ol,3,5-dimethyl-](/img/structure/B13818085.png)
[1,1-Biphenyl]-2-ol,3,5-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,1-Biphenyl]-2-ol,3,5-dimethyl- is an organic compound that belongs to the biphenyl family. Biphenyl compounds consist of two benzene rings connected at the 1,1’ position. This particular compound is characterized by the presence of two methyl groups at the 3 and 5 positions and a hydroxyl group at the 2 position on one of the benzene rings. Biphenyl derivatives are known for their wide range of applications in various fields, including chemistry, biology, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,1-Biphenyl]-2-ol,3,5-dimethyl- can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for the formation of biphenyl derivatives. This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of biphenyl derivatives, including [1,1-Biphenyl]-2-ol,3,5-dimethyl-, often involves large-scale synthesis using similar cross-coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
[1,1-Biphenyl]-2-ol,3,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form different reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃/H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while electrophilic substitution can introduce various functional groups onto the benzene rings .
Applications De Recherche Scientifique
[1,1-Biphenyl]-2-ol,3,5-dimethyl- has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of [1,1-Biphenyl]-2-ol,3,5-dimethyl- involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The biphenyl structure allows for π-π stacking interactions with aromatic residues in proteins, affecting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Biphenyl: The parent compound without any substituents.
[1,1-Biphenyl]-2-ol: A similar compound with a hydroxyl group but without the methyl groups.
[1,1-Biphenyl]-3,5-dimethyl-: A compound with two methyl groups but without the hydroxyl group.
Uniqueness
[1,1-Biphenyl]-2-ol,3,5-dimethyl- is unique due to the presence of both the hydroxyl group and the two methyl groups, which confer distinct chemical and physical properties. These functional groups influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C14H14O |
|---|---|
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
2,4-dimethyl-6-phenylphenol |
InChI |
InChI=1S/C14H14O/c1-10-8-11(2)14(15)13(9-10)12-6-4-3-5-7-12/h3-9,15H,1-2H3 |
Clé InChI |
ZIXTUODBTCADKZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C2=CC=CC=C2)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


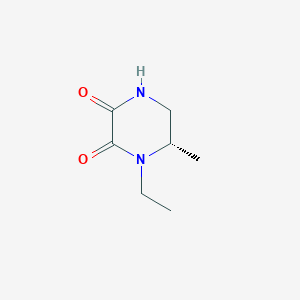
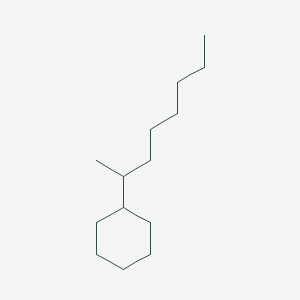
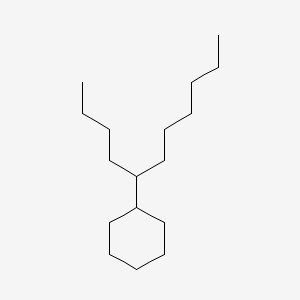
![Tetrakis[(R)-(-)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II)](/img/structure/B13818019.png)
![3-hydroxy-2-[N-(1-hydroxybutan-2-yl)-C-methylcarbonimidoyl]cyclohex-2-en-1-one](/img/structure/B13818024.png)
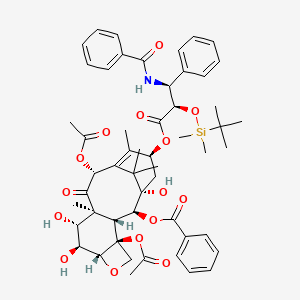
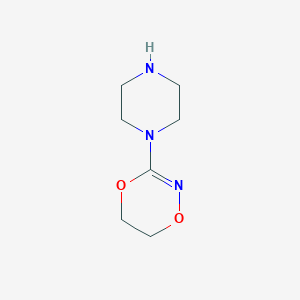

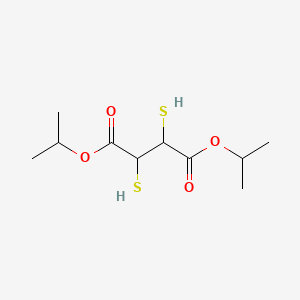
![(2S)-N-[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-1-ethylpyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B13818062.png)
![[(1Z)-2-chloro-1-hepten-1-yl]arsonic acid](/img/structure/B13818066.png)
